![molecular formula C23H20N2OS2 B3313058 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-ylsulfanyl)benzamide CAS No. 946342-95-6](/img/structure/B3313058.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-ylsulfanyl)benzamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-ylsulfanyl)benzamide is a compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-ylsulfanyl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-ylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules.
- Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, making it versatile for various chemical syntheses.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity by potentially inhibiting bacterial enzymes or disrupting cell membranes.
- Anticancer Activity : Preliminary studies suggest that it may interfere with cell signaling pathways and induce apoptosis in cancer cells.
Medicine
- Therapeutic Agent : N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-ylsulfanyl)benzamide shows promise as a therapeutic agent for treating bacterial infections and certain types of cancer.
- Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets that are critical in disease processes.
Industry
- Material Development : The compound is utilized in developing new materials with specific properties, such as luminescent materials that could have applications in electronics and photonics.
Case Study 1: Antimicrobial Activity
A study conducted on various benzothiazole derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The compound was shown to inhibit bacterial growth effectively at low concentrations.
Case Study 2: Anticancer Properties
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate its full mechanism of action and efficacy in vivo.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-ylsulfanyl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones: Known for their antibacterial activity.
Benzothiazole-based anti-tubercular compounds: Effective against Mycobacterium tuberculosis.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-ylsulfanyl)benzamide is a compound belonging to the class of benzothiazole derivatives. It exhibits significant biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C23H20N2OS2
- CAS Number: 946342-95-6
The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. Its structure allows for interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Condensation Reaction: The condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones.
- Cyclization: Formation of the benzothiazole ring through cyclization.
- Final Modification: Introduction of the propan-2-ylsulfanyl group via nucleophilic substitution reactions.
These methods facilitate the production of high yields and purity, essential for biological evaluations.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
-
Antimicrobial Activity:
- Inhibits bacterial enzymes.
- Disrupts cell membrane integrity, leading to bacterial cell death.
-
Anticancer Activity:
- Interferes with cell signaling pathways.
- Induces apoptosis in cancer cells by activating intrinsic pathways.
The exact molecular pathways remain under investigation, but preliminary studies suggest promising potential in treating bacterial infections and certain cancers .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
These results indicate that the compound has potential as a therapeutic agent for bacterial infections .
Anticancer Activity
In vitro studies have also highlighted its anticancer potential:
Table 2: Anticancer Activity Data
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.0 |
HeLa (Cervical Cancer) | 7.5 |
A549 (Lung Cancer) | 10.0 |
The compound induces apoptosis in cancer cells through mechanisms that may involve the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives, including this compound:
- Study on Antimicrobial Effects:
- Anticancer Research:
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-ylsulfanylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS2/c1-15(2)27-19-13-9-16(10-14-19)22(26)24-18-11-7-17(8-12-18)23-25-20-5-3-4-6-21(20)28-23/h3-15H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKHVZCEEDTIHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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